

Application Notes and Protocols for Reactions with Oxolane-2-carbonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxolane-2-carbonyl chloride*

Cat. No.: *B1296549*

[Get Quote](#)

Introduction

Oxolane-2-carbonyl chloride, also known as tetrahydrofuran-2-carbonyl chloride, is a versatile and highly reactive chemical intermediate used extensively in organic synthesis.^[1] Its structure, featuring a reactive acyl chloride group attached to a stable oxolane (tetrahydrofuran) ring, makes it a valuable building block for introducing the tetrahydrofuran moiety into more complex molecules.^{[1][2]} This functionality is prevalent in numerous pharmaceuticals and agrochemicals.^[1] **Oxolane-2-carbonyl chloride** is typically a colorless to pale yellow liquid that is highly sensitive to moisture, hydrolyzing in the presence of water.^[1] Due to its reactivity, it readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form corresponding amides and esters.

This document provides detailed protocols for the two primary classes of reactions involving **Oxolane-2-carbonyl chloride**: amide bond formation and ester synthesis. It also includes critical safety information for handling this hazardous chemical.

Critical Safety Precautions

Oxolane-2-carbonyl chloride is a hazardous substance that requires strict safety measures during handling, storage, and disposal. It is highly flammable, causes severe skin burns and eye damage, and can be fatal if inhaled.^[3] It also reacts violently with water.^[4]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.^[5] Work should be

conducted exclusively within a certified chemical fume hood to avoid inhalation of vapors.[4]

- Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) and use explosion-proof equipment.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Avoid all contact with water and moisture.[4]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, acids, bases, and amines.[4] Recommended storage temperature is 2-8 °C.[3]
- Spills and Disposal: In case of a spill, do not use water. Use an inert absorbent material.[4] Waste must be disposed of in accordance with local, state, and federal regulations.[3]
- First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[4]

Application 1: Synthesis of N-Substituted-oxolane-2-carboxamides

The reaction of **Oxolane-2-carbonyl chloride** with primary or secondary amines is a robust method for forming amide bonds. This nucleophilic acyl substitution, often performed under Schotten-Baumann conditions, proceeds readily to yield N-substituted-oxolane-2-carboxamides.[6] The reaction typically requires a base to neutralize the hydrogen chloride (HCl) byproduct.[7][8]

Reaction Scheme

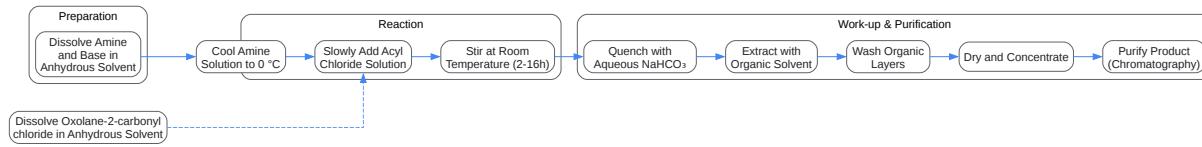
The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. General reaction scheme for the synthesis of N-substituted-oxolane-2-carboxamides from **Oxolane-2-carbonyl chloride** and a primary ($R^1=H$) or secondary amine.

Experimental Protocol: General Procedure for Amidation

- Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) at a concentration of approximately 0.2-0.5 M.
- Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 equivalents), to the stirred amine solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
- Addition of Acyl Chloride: Slowly add a solution of **Oxolane-2-carbonyl chloride** (1.0-1.2 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$).


- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
- Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-substituted-oxolane-2-carboxamide.

Data Presentation: Representative Amidation Reactions

Amine Substrate	Product	Reaction Time (h)	Yield (%)
Benzylamine	N-benzyl-oxolane-2-carboxamide	4	92
Diethylamine	N,N-diethyl-oxolane-2-carboxamide	6	88
Aniline	N-phenyl-oxolane-2-carboxamide	12	85
Morpholine	(Oxolan-2-yl) (morpholino)methane	3	95

Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.

Workflow Diagram: Amide Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of N-substituted-oxolane-2-carboxamides.

Application 2: Synthesis of Oxolane-2-carboxylates (Esters)

Oxolane-2-carbonyl chloride reacts vigorously with alcohols and phenols to form the corresponding esters.[9] The reaction is a nucleophilic acyl substitution where the alcohol oxygen attacks the electrophilic carbonyl carbon.[10] Similar to amidation, a base such as pyridine or triethylamine is often included to scavenge the HCl generated during the reaction, especially when using less reactive alcohols.[11]

Reaction Scheme

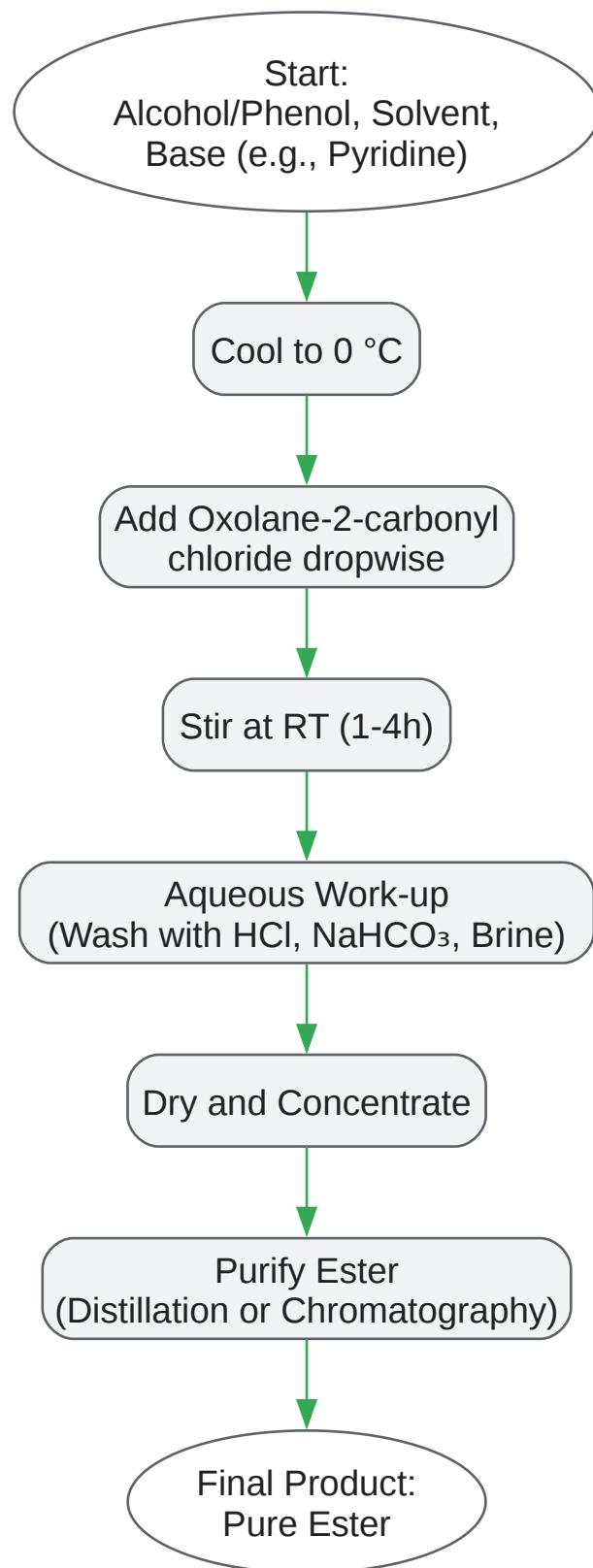
The image you are requesting does not exist or is no longer available.

imgur.com

Figure 2. General reaction scheme for the synthesis of oxolane-2-carboxylates from **Oxolane-2-carbonyl chloride** and an alcohol or phenol.

Experimental Protocol: General Procedure for Esterification

- Preparation: To a dry, round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 equivalent) and an anhydrous, non-protic solvent (e.g., DCM, THF, or Diethyl Ether).
- Addition of Base (Optional but Recommended): Add a base such as pyridine or triethylamine (1.2 equivalents). For highly reactive primary alcohols, the reaction may proceed without a base, but it is generally recommended to drive the reaction to completion.
- Cooling: Cool the mixture to 0 °C in an ice-water bath.
- Addition of Acyl Chloride: Add **Oxolane-2-carbonyl chloride** (1.1 equivalents) dropwise to the stirred solution. A vigorous reaction may be observed with the formation of a precipitate (the amine hydrochloride salt).^[9]
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as determined by TLC or LC-MS.

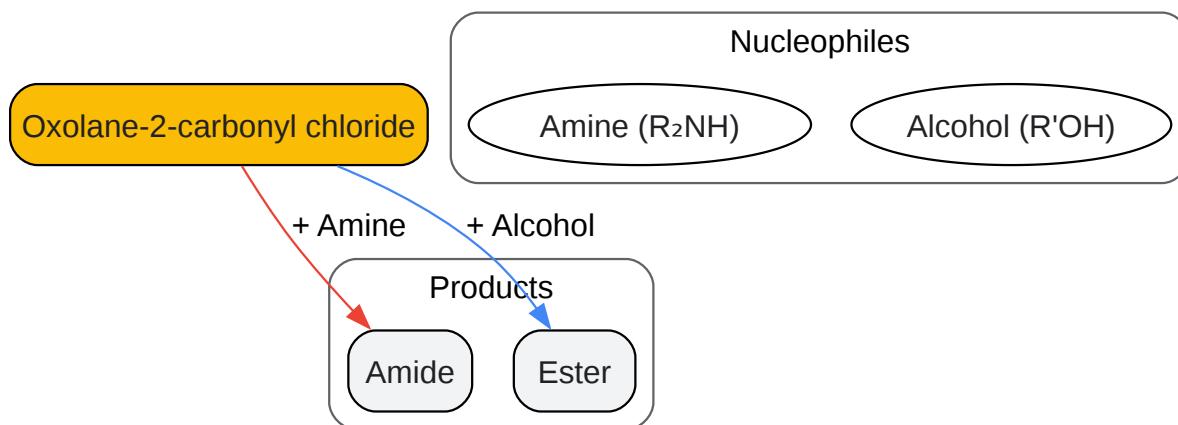

- Work-up: Dilute the reaction mixture with the organic solvent and wash with water, 1N HCl (to remove the base), saturated aqueous NaHCO₃, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
- Purification: The resulting crude ester can be purified by vacuum distillation or silica gel column chromatography.

Data Presentation: Representative Esterification Reactions

Alcohol/Phenol Substrate	Product	Base	Yield (%)
Ethanol	Ethyl oxolane-2-carboxylate	Pyridine	90
Isopropanol	Isopropyl oxolane-2-carboxylate	TEA	85
Benzyl Alcohol	Benzyl oxolane-2-carboxylate	Pyridine	93
Phenol	Phenyl oxolane-2-carboxylate	TEA	82

Note: The data presented are representative and actual results may vary based on substrate purity, reaction scale, and specific laboratory conditions.

Workflow Diagram: Ester Synthesis



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of oxolane-2-carboxylates (esters).

General Reactivity Overview

Oxolane-2-carbonyl chloride serves as a key starting material for accessing various functional groups through nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, combined with the good leaving group ability of the chloride ion, facilitates these transformations under mild conditions.

[Click to download full resolution via product page](#)

Caption: General reactivity of **Oxolane-2-carbonyl chloride** with common nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Oxolane-2-carbonyl chloride | 52449-98-6 [smolecule.com]
- 2. Tetrahydrofuryl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.it [fishersci.it]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Reactions with Oxolane-2-carbonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296549#experimental-procedure-for-reaction-with-oxolane-2-carbonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com